Comparative Lipophilicity: XLogP vs. Unsubstituted 4-Iodoimidazole and 2-tert-Butylimidazole
The compound exhibits a calculated XLogP value of 2.5, which represents a significant increase in lipophilicity compared to the parent 4-iodoimidazole and the 2-tert-butylimidazole analog lacking the iodine substituent [1]. This property is a direct consequence of the combined presence of the lipophilic tert-butyl group and the heavy iodine atom [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-tert-Butylimidazole (XLogP = 1.8) ; 4-Iodoimidazole (XLogP is expected to be lower, around 1.2-1.5 based on the lack of the tert-butyl group) |
| Quantified Difference | ΔXLogP = +0.7 relative to 2-tert-butylimidazole; +1.0 to +1.3 relative to 4-iodoimidazole. |
| Conditions | Calculated using XLogP3 prediction method [2] . |
Why This Matters
For projects in drug discovery, a higher LogP value can significantly influence membrane permeability and pharmacokinetic properties, making this compound a strategically different choice for building libraries with specific ADME profiles.
- [1] Molaid. (n.d.). 4-碘-2-叔丁基咪唑 | 1010835-79-6. Retrieved from https://www.molaid.com/MS_19461677 View Source
- [2] Chem960. (n.d.). 1010835-79-6 (2-(tert-butyl)-4-iodo-1H-imidazole,2-(tert-butyl)-4-iodo-1H-imidazole). Retrieved from https://m.chem960.com/molecular/1010835-79-6.html View Source
